molecular formula C20H18Cl2N4O5S B10943274 ethyl 3-({4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-1-methyl-1H-pyrazole-5-carboxylate

ethyl 3-({4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B10943274
M. Wt: 497.4 g/mol
InChI Key: WNWLCLAXXRCBJZ-UHFFFAOYSA-N
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Description

Ethyl 3-({4-[(3,5-dichloroanilino)sulfonyl]anilino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a dichloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({4-[(3,5-dichloroanilino)sulfonyl]anilino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Dichloroaniline Moiety: The dichloroaniline moiety is attached through a nucleophilic aromatic substitution reaction, where the dichloroaniline acts as a nucleophile.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the aniline moiety.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and aniline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and aniline moieties.

    Reduction: Amines formed from the reduction of nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-({4-[(3,5-dichloroanilino)sulfonyl]anilino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound is studied for its potential use in the development of new materials with specific properties.

    Biological Research: It is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of ethyl 3-({4-[(3,5-dichloroanilino)sulfonyl]anilino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It can affect pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((3,4-dichloroanilino)carbonyl)amino)benzoate
  • Ethyl 4-(((3,4-dichloroanilino)carbonyl)amino)benzoate

Uniqueness

Ethyl 3-({4-[(3,5-dichloroanilino)sulfonyl]anilino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of both the pyrazole ring and the sulfonyl group, which confer specific chemical properties and biological activities not found in the similar compounds listed above.

Properties

Molecular Formula

C20H18Cl2N4O5S

Molecular Weight

497.4 g/mol

IUPAC Name

ethyl 5-[[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]carbamoyl]-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C20H18Cl2N4O5S/c1-3-31-20(28)18-11-17(24-26(18)2)19(27)23-14-4-6-16(7-5-14)32(29,30)25-15-9-12(21)8-13(22)10-15/h4-11,25H,3H2,1-2H3,(H,23,27)

InChI Key

WNWLCLAXXRCBJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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